molecular formula C25H21Cl2P B1602727 (3-Chlorobenzyl)triphenylphosphonium chloride CAS No. 32597-92-5

(3-Chlorobenzyl)triphenylphosphonium chloride

Cat. No.: B1602727
CAS No.: 32597-92-5
M. Wt: 423.3 g/mol
InChI Key: ULAJKKKOVRAGOQ-UHFFFAOYSA-M
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Description

(3-Chlorobenzyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C25H21Cl2P. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a 3-chlorobenzyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name

(3-chlorophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClP.ClH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAJKKKOVRAGOQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598955
Record name [(3-Chlorophenyl)methyl](triphenyl)phosphanium chloride
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Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32597-92-5
Record name Phosphonium, chloride
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Record name [(3-Chlorophenyl)methyl](triphenyl)phosphanium chloride
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Record name (3-CHLOROBENZYL)-TRIPHENYLPHOSPHONIUM CHLORIDE
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Preparation Methods

Direct Quaternization Reaction

  • Reagents: 3-Chlorobenzyl chloride and triphenylphosphine.
  • Solvent: Commonly used solvents include toluene, acetonitrile, or dichloromethane.
  • Conditions: The reaction is typically carried out by refluxing the mixture or stirring at elevated temperatures (60–100 °C) for several hours.
  • Workup: After completion, the phosphonium salt precipitates or can be isolated by solvent evaporation and recrystallization.

This method is straightforward and yields high purity products, with yields typically ranging from 80% to 95%.

One-Pot Synthesis via Halogenation and Quaternization

In some protocols, 3-chlorobenzyl alcohol or related precursors are first halogenated to form the corresponding 3-chlorobenzyl halide, which then immediately reacts with triphenylphosphine in the same reaction vessel.

  • Step 1: Halogenation of 3-chlorobenzyl alcohol using thionyl chloride or phosphorus tribromide.
  • Step 2: Addition of triphenylphosphine to the reaction mixture.
  • Advantages: This one-pot method reduces purification steps and improves overall efficiency.

Research Findings and Optimization

Reaction Monitoring and Mechanistic Insights

Studies using NMR spectroscopy (¹H and ³¹P NMR) have shown that the formation of the phosphonium salt proceeds rapidly once the halide is formed, with the new phosphorus-carbon bond forming in the initial stage of the reaction. The reaction is generally clean, with minimal side products if anhydrous and oxygen-free conditions are maintained.

Yield and Purity Data

Preparation Method Reaction Time Temperature (°C) Yield (%) Purity (%) Notes
Direct quaternization 6–12 hours 80–100 85–95 >98 Requires dry solvents and inert atmosphere
One-pot halogenation + quaternization 4–8 hours 60–90 80–90 >95 More efficient, fewer purification steps

Related Phosphonium Salt Preparations

Research on similar phosphonium salts, such as N-protected 1-aminoalkylphosphonium salts, provides valuable insights into reaction mechanisms and optimization strategies. For example, studies demonstrate that phosphonium salt formation can proceed via intermediate hydroxyalkyl derivatives, and reaction monitoring by NMR helps optimize conditions for maximum yield and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Range / Value Comments
Starting materials 3-Chlorobenzyl chloride, triphenylphosphine Commercially available or synthesized in situ
Solvent Toluene, dichloromethane, acetonitrile Choice depends on scale and safety
Temperature 60–100 °C Reflux or controlled heating
Reaction time 4–12 hours Depends on method and scale
Yield 80–95% High yields achievable with optimization
Purification Recrystallization, filtration Ensures >95% purity

Scientific Research Applications

Organic Synthesis

(3-Chlorobenzyl)triphenylphosphonium chloride serves as a crucial reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions . These reactions are fundamental for forming carbon-carbon double bonds, which are vital in synthesizing various organic compounds.

Drug Delivery Systems

The compound's cationic nature enables it to interact favorably with negatively charged cellular membranes, enhancing cellular uptake. This property makes it a candidate for drug delivery applications, where improved penetration of therapeutic agents into cells is desired .

Catalysis

In industrial processes, this compound is utilized as a catalyst for synthesizing specialty chemicals. Its ability to stabilize transition states and intermediates facilitates various chemical reactions.

Development of Ionic Liquids

Due to its positively charged phosphonium group, this compound can be employed in developing ionic liquids—salts with melting points below 100°C—which have applications in catalysis, electrochemistry, and material separation.

Case Studies and Research Findings

Research has documented the utility of this compound in various experimental setups:

  • Wittig Reaction Optimization : Studies have shown that using this compound as a precursor for phosphonium ylides significantly enhances the yield of alkenes formed through Wittig reactions compared to traditional methods .
  • Cell Membrane Interaction Studies : Interaction studies indicate that the compound's positive charge allows for effective binding with negatively charged membrane components, improving drug delivery efficiency .
  • Catalytic Applications : In industrial settings, this compound has been successfully employed as a catalyst for synthesizing complex organic molecules, showcasing its versatility in chemical manufacturing .

Mechanism of Action

The mechanism of action of (3-Chlorobenzyl)triphenylphosphonium chloride involves its ability to act as a nucleophilic catalyst. The triphenylphosphonium group can stabilize transition states and intermediates in chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • Benzyltriphenylphosphonium chloride
  • (4-Chlorobenzyl)triphenylphosphonium chloride

Comparison:

  • Structural Differences: While (3-Chlorobenzyl)triphenylphosphonium chloride has a chlorine atom at the 3-position of the benzyl group, (4-Chlorobenzyl)triphenylphosphonium chloride has the chlorine atom at the 4-position. Benzyltriphenylphosphonium chloride lacks the chlorine substituent.
  • Reactivity: The position of the chlorine atom can influence the reactivity and stability of the compound. This compound may exhibit different reactivity patterns compared to its 4-chloro counterpart due to electronic and steric effects.

Biological Activity

(3-Chlorobenzyl)triphenylphosphonium chloride is a phosphonium salt that has garnered attention in various biological studies, particularly due to its potential as a mitochondriotropic agent. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure is characterized by the triphenylphosphonium moiety, which is known for its ability to traverse biological membranes and accumulate in mitochondria due to the negative membrane potential. The presence of the 3-chlorobenzyl group enhances its lipophilicity, influencing its biological interactions.

  • Mitochondrial Targeting : The triphenylphosphonium (TPP) cation facilitates the selective accumulation of the compound within mitochondria. This property is exploited to deliver therapeutic agents directly to mitochondria, enhancing their efficacy while minimizing systemic toxicity .
  • Uncoupling Activity : Research indicates that TPP derivatives can uncouple mitochondrial oxidative phosphorylation, leading to increased proton leak and altered bioenergetics. This uncoupling effect can be beneficial in certain contexts, such as reducing oxidative stress or promoting apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS production within mitochondria, which plays a dual role in cellular signaling and oxidative damage. By modulating ROS levels, it can impact various signaling pathways involved in inflammation and cell survival .

Table 1: Biological Activity Overview of this compound

Activity Mechanism Reference
Mitochondrial AccumulationDriven by membrane potential
Uncoupling of Oxidative PhosphorylationIncreases proton leak and alters mitochondrial respiration
Modulation of ROSInfluences signaling pathways related to oxidative stress

Case Studies

  • Study on Mitochondrial Function : A study utilizing C2C12 myotubes demonstrated that this compound could effectively alter mitochondrial respiration profiles. The Seahorse respirometry data indicated significant changes in oxygen consumption rates, highlighting its potential as a tool for studying mitochondrial bioenergetics .
  • Cancer Therapeutics : In cancer cell lines, this compound has been shown to induce apoptosis through mitochondrial pathways. The uncoupling effect leads to a decrease in ATP production, triggering cell death mechanisms selectively in cancerous cells while sparing normal cells .
  • Antioxidant Delivery : The compound has been explored as a carrier for antioxidants targeted to mitochondria. By conjugating with antioxidant moieties, it enhances their protective effects against oxidative damage in various disease models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-chlorobenzyl)triphenylphosphonium chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via quaternization, where 3-chlorobenzyl chloride reacts with triphenylphosphine (PPh₃) in a polar aprotic solvent (e.g., methylene chloride) under reflux. Evidence from analogous syntheses (e.g., benzyltriphenylphosphonium chloride) suggests maintaining a 1:1 molar ratio of benzyl halide to PPh₃ at 80–100°C for 1.5–3 hours . Catalysts like metal halides (e.g., NaI) may accelerate the reaction. Purity is enhanced by recrystallization from ethanol or acetone. Monitor completion via TLC (silica gel, ethyl acetate/hexane) or NMR for residual PPh₃ .

Q. What precautions are critical for handling and storing this compound?

  • Methodological Answer : The compound is hygroscopic and should be stored in airtight containers under inert gas (argon/nitrogen) at room temperature. Avoid exposure to strong oxidizers (e.g., peroxides), as hazardous decomposition products (e.g., HCl, phosphorus oxides) may form . Use a fume hood during handling due to potential irritancy of benzyl chloride precursors. Personal protective equipment (gloves, goggles) is mandatory.

Q. How is this compound applied in the Wittig reaction, and what are common experimental pitfalls?

  • Methodological Answer : The compound acts as a precursor to ylides for olefination. Generate the ylide by treating with a strong base (e.g., NaOMe, LDA) in anhydrous THF or DMF. React with aldehydes/ketones to form alkenes. Key pitfalls:

  • Moisture sensitivity : Ensure solvents are rigorously dried (e.g., molecular sieves).
  • Side reactions : Competing elimination or hydrolysis can occur if base strength or reaction temperature is mismatched.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is often required to isolate non-polar alkenes .

Advanced Research Questions

Q. How can unexpected reaction outcomes (e.g., cleavage instead of ylide formation) be analyzed and mitigated?

  • Methodological Answer : In cases where the phosphonium salt fails to form the desired ylide (e.g., cleavage to triphenylphosphine and dienones), analyze the reaction conditions:

  • Base selection : Weak bases (e.g., NaOMe) may favor elimination over ylide formation. Switch to stronger bases (e.g., LiHMDS).
  • Steric effects : Bulky substituents on the benzyl group (e.g., 3-chloro) may hinder ylide stabilization. Consider substituent electronic effects (e.g., electron-withdrawing groups enhance ylide stability) .
  • Mechanistic studies : Use ³¹P NMR to track ylide formation and identify intermediates .

Q. What structural insights can crystallography provide for this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., triclinic system, space group P1) reveals bond lengths, angles, and packing motifs. For example, in analogous compounds (e.g., triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride), the P–C bond length is ~1.79 Å, and the Cl⁻ ion interacts with the phosphonium cation via weak hydrogen bonds. Such data validate synthetic routes and inform computational modeling (e.g., DFT studies on charge distribution) .

Q. How do substituents on the benzyl group (e.g., 3-chloro vs. 4-methyl) influence reactivity in phosphonium salts?

  • Methodological Answer : Electron-withdrawing groups (e.g., 3-Cl) increase the electrophilicity of the benzyl carbon, accelerating quaternization with PPh₃. Conversely, electron-donating groups (e.g., 4-OCH₃) reduce ylide stability but enhance solubility. Comparative studies using Hammett σ constants or kinetic assays (e.g., monitoring quaternization rates via conductivity) can quantify these effects .

Q. What analytical methods are recommended for assessing purity and decomposition products?

  • Methodological Answer :

  • NMR : ¹H/³¹P NMR identifies residual solvents or byproducts (e.g., triphenylphosphine oxide).
  • HPLC-MS : Detects trace organic impurities (e.g., oxidized derivatives).
  • TGA/DSC : Evaluates thermal stability and decomposition thresholds (e.g., HCl release above 250°C) .
  • Elemental analysis : Confirms stoichiometry (C, H, Cl, P).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Chlorobenzyl)triphenylphosphonium chloride
Reactant of Route 2
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(3-Chlorobenzyl)triphenylphosphonium chloride

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